N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an amino group, a thiadiazole ring, a pyrimidine ring, and a furan ring. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple polar groups and ring systems could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide belongs to a class of compounds known for their versatile chemical structures and potential in various biological applications. These compounds are of interest due to their synthetic flexibility and the ability to modify their structures to explore biological activities.
A series of related compounds have been synthesized, showcasing the chemical versatility and potential biological activities of similar molecules. These compounds have been explored for antimicrobial, antifungal, and anti-tubercular activities, highlighting the broad spectrum of potential uses in the field of medicinal chemistry. For example, compounds synthesized with similar structural motifs have been screened for anti-bacterial, anti-fungal, and anti-tubercular activity, indicating a potential for the development of new therapeutic agents (Akhaja & Raval, 2012).
Antimicrobial and Nematicidal Activity
Research into compounds with the thiadiazole moiety, which is structurally similar to this compound, has demonstrated significant antimicrobial properties. These studies provide a foundation for the exploration of similar compounds for antimicrobial uses. For instance, novel synthesis and antimicrobial activities have been reported for derivatives showcasing potential in combating microbial infections (Angulwar, Khansole, & Bhosale, 2019).
Furthermore, compounds possessing thiadiazole and furan moieties have been investigated for their nematicidal and antimicrobial activities, suggesting potential agricultural applications by protecting crops from nematode pests and microbial diseases (Reddy, Rao, Yakub, & Nagaraj, 2010).
Growth Stimulant Properties
The exploration of thiadiazole derivatives has also extended into the agricultural sector, with some compounds demonstrating growth stimulant properties. These findings indicate potential applications in enhancing crop yields and improving agricultural productivity. The study by Knyazyan et al. (2013) on the synthesis and growth stimulant activity of thiadiazole derivatives highlights the potential of these compounds in agriculture (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4S3/c1-2-27-15-22-21-14(29-15)17-8(23)6-28-13-19-10(16)9(12(25)20-13)18-11(24)7-4-3-5-26-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,21,23)(H3,16,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROHHKHHWQMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.